An In-Depth Technical Guide to 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
An In-Depth Technical Guide to 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
CAS Number: 117923-34-9
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene is a disubstituted diarylalkyne, also known as a tolane derivative, characterized by two phenyl rings linked by a carbon-carbon triple bond. This rigid, linear scaffold is of significant interest in materials science and is gaining attention in medicinal chemistry. The specific substitution pattern of an ethyl group and a hexyl group on the phenyl rings imparts distinct physicochemical properties that can be exploited in various applications. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to researchers in the life sciences.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene is presented in Table 1.
Table 1: Physicochemical Properties of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
| Property | Value | Reference(s) |
| CAS Number | 117923-34-9 | [1] |
| Molecular Formula | C22H26 | [1] |
| Molar Mass | 290.44 g/mol | [1] |
| Melting Point | 11 °C | [1] |
| Boiling Point | 172-174 °C (at 0.5 mmHg) | [1] |
| Refractive Index | 1.5900 | [1] |
Synthesis and Characterization
The primary synthetic route to 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene and related diarylalkynes is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Conceptual Synthesis Workflow
The synthesis can be envisioned as a two-step process, although it can often be performed in a "one-pot" fashion. The general workflow involves the coupling of two key building blocks: an appropriately substituted phenylacetylene and a substituted aryl halide.
Caption: Generalized Sonogashira coupling workflow for diarylalkyne synthesis.
Exemplary Synthesis Protocol: Sonogashira Coupling
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
1-Bromo-4-ethylbenzene
-
1-Ethynyl-4-hexylbenzene
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, piperidine)
-
Solvent (e.g., tetrahydrofuran (THF), acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add the palladium catalyst and CuI under an inert atmosphere.
-
Reactant Addition: Add 1-bromo-4-ethylbenzene and 1-ethynyl-4-hexylbenzene to the flask.
-
Solvent and Base: Add the degassed solvent and base to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization
The structure and purity of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the hexyl group (a triplet, multiplets, and a terminal triplet).
-
¹³C NMR: Will display signals for the aromatic carbons, the acetylenic carbons (typically in the 80-95 ppm range), and the aliphatic carbons of the ethyl and hexyl groups.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: A characteristic peak for the alkyne C≡C stretch will be observed around 2200-2250 cm⁻¹.
Potential Applications in Research and Development
While direct applications of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene in drug development are not yet extensively documented, the tolane scaffold is of increasing interest in medicinal chemistry and materials science.
Liquid Crystals
Diarylalkynes with long alkyl chains are known to exhibit liquid crystalline properties.[4][5][6] The rigid core of the tolane structure, combined with the flexible alkyl chains, can lead to the formation of mesophases. These properties are highly dependent on the nature and position of the substituents. The specific combination of ethyl and hexyl groups in 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene suggests it could be investigated as a component in liquid crystal mixtures, potentially for applications in displays or smart materials.[7]
Medicinal Chemistry and Drug Discovery
The terminal alkyne group is a versatile functional group in medicinal chemistry, often used as a pharmacophore or for bioconjugation via "click" chemistry.[8] Although the target molecule has an internal alkyne, the diarylalkyne core itself can be considered a privileged scaffold.
-
Scaffold for Bioactive Molecules: The rigid tolane structure can serve as a scaffold to orient pharmacophoric groups in a defined spatial arrangement for interaction with biological targets. A series of diarylalkynes have been synthesized and evaluated for their anti-tumor activity.[9]
-
Ion Channel Formation: Certain tolane-based molecules have been shown to form synthetic ion channels in lipid bilayers, with potential applications in disrupting cellular ion homeostasis, a strategy being explored for anti-cancer therapies.[10][11][12] The lipophilic nature of the hexyl and ethyl groups in 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene could facilitate its insertion into cell membranes, a prerequisite for such activity.
Caption: Potential biological applications based on molecular properties.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place. Some related compounds are noted to be air-sensitive.[13]
For related compounds like 1-ethyl-4-ethynylbenzene, the hazards identified include skin irritation, serious eye irritation, and potential respiratory irritation.[14]
Conclusion
1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene is a molecule with a well-defined structure that can be reliably synthesized via Sonogashira coupling. While its primary established applications are in materials science, particularly in the field of liquid crystals, the growing interest in tolane derivatives as bioactive scaffolds suggests potential for future applications in drug discovery. The combination of a rigid core and flexible, lipophilic side chains makes it an interesting candidate for studies involving membrane interactions, such as the formation of synthetic ion channels. Further research is needed to fully elucidate the biological activity and therapeutic potential of this and related compounds.
References
-
PubChem. 1-Ethyl-4-ethynylbenzene. National Center for Biotechnology Information. [Link]
-
ChemBK. 1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene. [Link]
- Fisher Scientific. Safety Data Sheet: 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene. 2024.
- Sigma-Aldrich.
- Supporting Information for Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions.
- Fisher Scientific. Safety Data Sheet: 1-Ethyl-4-[(p-tolyl)ethynyl]benzene. 2025.
- The Royal Society of Chemistry.
- BenchChem. The Expanding Role of Terminal Alkynes in Modern Medicinal Chemistry: A Technical Guide. 2025.
- Chattopadhayay, S., Banzal, K. V., & Talukdar, P. (2025). Photo-activation of Tolane-based Synthetic Ion Channel for Transmembrane Chloride Transport.
- Effect of 1-ethynyl-4-(trifluoromethyl) benzene on polymer network liquid crystal. (2025).
- Chou, T. H., et al. (2013).
- Chattopadhayay, S., Banzal, K. V., & Talukdar, P. (2024). Photo‐activation of Tolane‐based Synthetic Ion Channel for Transmembrane Chloride Transport.
- Shimizu, Y., Oikawa, K., Nakayama, K., & Guillon, D. (2021). Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker and Bilateral Symmetry on the Molecular Packing and Functions. MDPI.
- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction.
- Preparation and Evaluation of Diarylalkynes as Antitumour Agents. (1998).
- Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace.
- NIST. Benzene, 1-ethyl-4-methoxy-. National Institute of Standards and Technology.
- Wang, L., et al. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. Molecules, 18(11), 14294-14305.
- Chattopadhayay, S., Banzal, K. V., & Talukdar, P. (2024). Photo Activation of Tolane Based Synthetic Ion Channel For Transmembrane. Scribd.
- Majik, M. S., & Fernandes, J. (2021). Synthetic access to thiolane-based therapeutics and biological activity studies. European Journal of Medicinal Chemistry, 225, 113659.
- ArODES. (2023).
- Jana, A., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(28), 17467–17478.
- I.R.I.S. (2023). Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide.
-
PubChem. 1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene. National Center for Biotechnology Information. [Link]
- TCI Chemicals.
- NIST. Benzene, 1-ethyl-4-methoxy-. National Institute of Standards and Technology.
- PubChemLite. 1-ethyl-4-[2-(4-methoxyphenyl)ethynyl]benzene.
- Process NMR Associ
- D'Souza, A., et al. (2021). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. Accounts of Chemical Research, 54(10), 2453–2467.
- Arjunan, V., et al. (2015). Comprehensive Quantum Chemical and Spectroscopic (FTIR, FT-Raman, (1)H, (13)C NMR) Investigations of (1,2-epoxyethyl)benzene and (1,2-epoxy-2-phenyl)propane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 743–754.
- FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,...
- Asquith, C. R. M., & Laitinen, T. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry, 117399.
- Macmillan Group, Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry.
Sources
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. ijnc.ir [ijnc.ir]
- 4. Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker and Bilateral Symmetry on the Molecular Packing and Functions [mdpi.com]
- 5. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Photo-activation of Tolane-based Synthetic Ion Channel for Transmembrane Chloride Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. fishersci.com [fishersci.com]
- 14. 1-Ethyl-4-ethynylbenzene | C10H10 | CID 142425 - PubChem [pubchem.ncbi.nlm.nih.gov]
